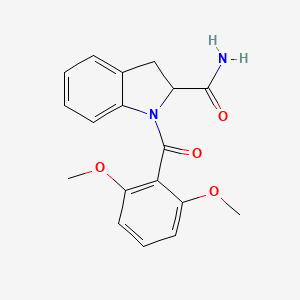

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as “1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 in indole derivatives gives these compounds unique inhibitory properties . This moiety forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been investigated for their effect of carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications

Molecular Pharmacology and Binding Affinity

The study by Gillner et al. (1993) explores the interactions of various compounds related to indolo[3,2-b]carbazole with specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. This research highlights the effects of different substitutions on indolo[3,2-b]carbazole, revealing insights into the molecular pharmacology and binding affinity of related compounds, potentially including 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide (Gillner et al., 1993).

Polymer Synthesis

More et al. (2010) investigated the synthesis and characterization of polyamides containing pendant pentadecyl chains. This research is relevant for understanding the broader applications of indoline derivatives in polymer chemistry, which could include the synthesis and functionalization of polymers with this compound (More, Pasale, & Wadgaonkar, 2010).

Chemical Transformations

Ukhin et al. (2015) presented new cascade transformations of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, demonstrating the diverse chemical reactivity and potential transformations that could be applicable to this compound (Ukhin et al., 2015).

Cytotoxic Activity

Research by Deady et al. (2003) on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines may provide insights into the possible biological activities of related indoline carboxamides (Deady et al., 2003).

Synthetic Chemistry and Heterocycle Formation

Nunewar et al. (2021) discussed Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes, which is relevant for understanding the synthetic pathways that could involve this compound (Nunewar et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This transporter plays a crucial role in the growth of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This interaction results in the growth inhibition of Mycobacterium tuberculosis .

Biochemical Pathways

It is known that the compound’s interaction with mmpl3 disrupts the normal functioning of mycobacterium tuberculosis, leading to its growth inhibition .

Pharmacokinetics

Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties .

Result of Action

The result of the action of this compound is the growth inhibition of Mycobacterium tuberculosis . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Action Environment

Similar compounds have been shown to be effective in both stage 1 and stage 2 models of human african trypanosomiasis (hat), suggesting that they can function effectively in different biological environments .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

properties

IUPAC Name |

1-(2,6-dimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-8-5-9-15(24-2)16(14)18(22)20-12-7-4-3-6-11(12)10-13(20)17(19)21/h3-9,13H,10H2,1-2H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFIQMAIRBCHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide](/img/structure/B2535126.png)

![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)

![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)